molecular formula C12H14N2O3S2 B15154447 N-cyclopentyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide

N-cyclopentyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide

Cat. No.: B15154447
M. Wt: 298.4 g/mol
InChI Key: QGVADRNNOIJONN-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide is a compound that belongs to the class of heterocyclic compounds It features a thiophene ring, an oxazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide typically involves the formation of the thiophene ring followed by the introduction of the oxazole and sulfonamide groups. Common synthetic routes include:

    Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.

    Introduction of the Oxazole Ring: The oxazole ring can be introduced via a cyclization reaction involving a nitrile oxide and an alkyne.

    Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the thiophene-oxazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form oxazolines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Oxazolines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-cyclopentyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors or light-emitting diodes.

    Biological Research: It can be used as a probe to study the function of various biological pathways, particularly those involving sulfonamide-sensitive enzymes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their function. The oxazole and thiophene rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-4-(1,2-oxazol-5-yl)benzene-2-sulfonamide
  • N-cyclopentyl-4-(1,2-oxazol-5-yl)pyridine-2-sulfonamide

Uniqueness

N-cyclopentyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to benzene or pyridine analogs. This can result in different biological activities and applications in materials science.

Properties

Molecular Formula

C12H14N2O3S2

Molecular Weight

298.4 g/mol

IUPAC Name

N-cyclopentyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C12H14N2O3S2/c15-19(16,14-10-3-1-2-4-10)12-7-9(8-18-12)11-5-6-13-17-11/h5-8,10,14H,1-4H2

InChI Key

QGVADRNNOIJONN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC(=CS2)C3=CC=NO3

Origin of Product

United States

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